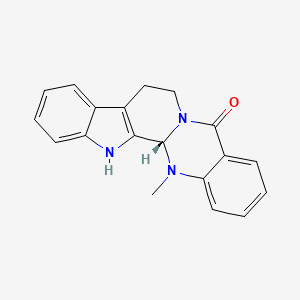

Évodiamine

Vue d'ensemble

Description

Evodiamine is a member of beta-carbolines.

Evodiamine is a natural product found in Tetradium ruticarpum, Spiranthera odoratissima, and other organisms with data available.

Applications De Recherche Scientifique

Activité Antitumorale

L'évodiamine a montré qu'elle inhibait la prolifération rapide des cellules tumorales. Elle peut induire l'arrêt du cycle cellulaire à une certaine phase, augmenter l'incidence de l'apoptose (mort cellulaire programmée), promouvoir l'autophagie (dégradation cellulaire), inhiber la microangiogenèse (formation de nouveaux vaisseaux sanguins) et réguler l'immunothérapie .

Biodisponibilité et Administration Médicamenteuse

L'application clinique de l'évodiamine dans le traitement du cancer est confrontée à des défis en raison de sa faible biodisponibilité et de sa toxicité potentielle. La recherche est en cours pour développer de nouveaux vecteurs de médicaments, tels que des techniques de dispersion solide, des phospholipides et des nanocomplexes, afin d'améliorer la biodisponibilité de l'évodiamine et de réduire les effets secondaires .

Applications en Médecine Traditionnelle

L'évodiamine est isolée des fruits secs et non mûrs de Tetradium ruticarpum, une médecine traditionnelle chinoise connue sous le nom de Wu-Zhu-Yu. Elle a été traditionnellement utilisée pour traiter les maux de tête, les douleurs abdominales et la ménorragie (règles douloureuses) .

Études d'Interaction Moléculaire

Des études ont été menées pour comprendre les interactions moléculaires de l'évodiamine. Par exemple, les géométries moléculaires ont été optimisées à certains niveaux de la théorie de la fonctionnelle de la densité pour explorer ses effets thérapeutiques potentiels .

Mécanisme D'action

Evodiamine, also known as (+)-Evodiamine, is a major alkaloid component found in the fruit of Evodia rutaecarpa. It has shown a wide range of pharmacological activities, including anti-obesity, anti-inflammatory, and anti-tumor effects .

Biochemical Pathways

Evodiamine affects several biochemical pathways. It induces the phosphorylation of EGFR, PKCα, and ERK, and inhibits adipogenesis via the EGFR–PKCα–ERK signaling pathway . It also suppresses the P2X4 receptor (P2X4R) signaling pathway, leading to anti-inflammatory and anti-allergenic actions .

Pharmacokinetics

Evodiamine’s pharmacokinetic properties are influenced by its poor bioavailability. To enhance its bioavailability and reduce toxicity, synthetic analogs of evodiamine and its nano capsule have been formulated . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of evodiamine .

Result of Action

Evodiamine exhibits its pleiotropic nature by inducing apoptosis and suppressing cell growth, cell cycle progression, migration, and angiogenesis . It also promotes the generation of reactive oxygen species and nitric oxide, potentiating the function of p53 and p21, which can mediate evodiamine-induced apoptosis .

Action Environment

Analyse Biochimique

Biochemical Properties

Evodiamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, evodiamine has been shown to inhibit topoisomerase I activity by stabilizing the topoisomerase I-DNA complex . Additionally, evodiamine interacts with proteins such as tubulin, promoting tubulin polymerization, which is essential for cell division . It also modulates the activity of several signaling proteins, including Raf-1 kinase and Bcl-2, through phosphorylation .

Cellular Effects

Evodiamine exerts significant effects on various cell types and cellular processes. It has been observed to suppress cell proliferation, induce apoptosis, and inhibit invasion and metastasis in multiple cancer cell lines . Evodiamine influences cell signaling pathways, such as the PI3K/Akt/mTOR pathway, and affects gene expression by modulating transcription factors . Furthermore, evodiamine impacts cellular metabolism by altering the levels of reactive oxygen species and nitric oxide .

Molecular Mechanism

At the molecular level, evodiamine exerts its effects through several mechanisms. It binds to and inhibits topoisomerase I, leading to the stabilization of the topoisomerase I-DNA complex, which prevents DNA replication and transcription . Evodiamine also induces the phosphorylation of Raf-1 kinase and Bcl-2, promoting cell cycle arrest and apoptosis . Additionally, evodiamine enhances the acetylation of α-tubulin, which is crucial for microtubule stability and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of evodiamine have been observed to change over time. Evodiamine exhibits stability under various conditions, but its degradation can occur under extreme pH and temperature . Long-term studies have shown that evodiamine maintains its anticancer properties over extended periods, promoting sustained apoptosis and inhibiting cell proliferation in vitro and in vivo .

Dosage Effects in Animal Models

The effects of evodiamine vary with different dosages in animal models. At lower doses, evodiamine exhibits significant anticancer activity by inhibiting tumor growth and inducing apoptosis . At higher doses, evodiamine can cause toxic effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Evodiamine is involved in several metabolic pathways. It modulates the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival . Evodiamine also affects the metabolism of reactive oxygen species and nitric oxide, influencing cellular redox balance . Additionally, evodiamine interacts with enzymes such as topoisomerase I and tubulin, impacting DNA replication and cell division .

Transport and Distribution

Evodiamine is transported and distributed within cells and tissues through various mechanisms. It can cross the cell membrane and accumulate in the cytoplasm, where it interacts with its target proteins . The distribution of evodiamine is influenced by its physicochemical properties, such as its dihedral angle, which affects its ability to cross the blood-brain barrier . Evodiamine is also transported by specific binding proteins and transporters, facilitating its localization within cells .

Subcellular Localization

Evodiamine exhibits specific subcellular localization, which is essential for its activity and function. It localizes to the microtubules, where it promotes tubulin polymerization and stabilizes the mitotic spindle . Evodiamine also accumulates in the mitochondria, where it induces apoptosis by modulating the mitochondrial membrane potential and promoting the release of cytochrome c . Additionally, evodiamine enhances the acetylation of α-tubulin around the microtubule organization center, influencing microtubule dynamics .

Propriétés

IUPAC Name |

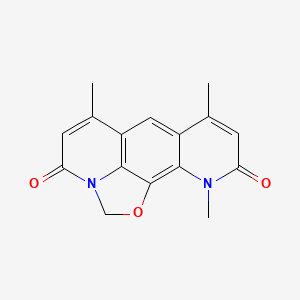

(1S)-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22/h2-9,18,20H,10-11H2,1H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDUTHBFYKGSAH-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10966123 | |

| Record name | (+)-Evodiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10966123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518-17-2 | |

| Record name | (+)-Evodiamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | d-Evodiamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Evodiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10966123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EVODIAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EVODIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C01825BVNL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

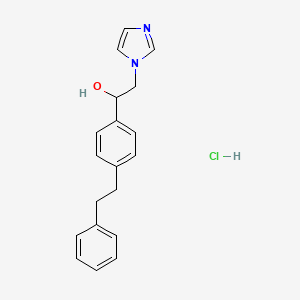

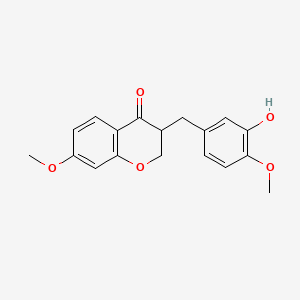

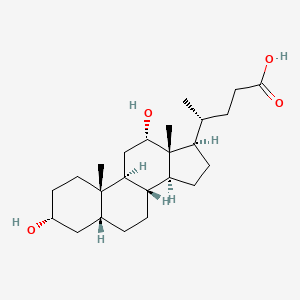

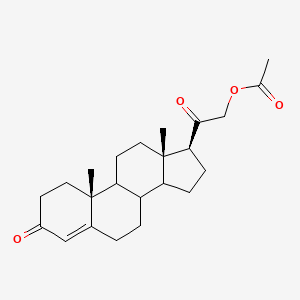

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.